

Tarafenacin D-tartrate for Overactive Bladder: A Comparative Clinical Trial Analysis

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Compound of Interest

Compound Name: *Tarafenacin D-tartrate*

Cat. No.: *B611152*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for **Tarafenacin D-tartrate** against other leading treatments for overactive bladder (OAB). The data presented is intended to support research, development, and clinical decision-making by offering an objective analysis of efficacy and safety profiles based on available clinical trial data.

Introduction to Overactive Bladder and Treatment Landscape

Overactive bladder is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urge urinary incontinence, in the absence of urinary tract infection or other obvious pathology. The primary treatment modalities include behavioral therapies and pharmacotherapy. Pharmacological intervention primarily involves antimuscarinic agents and β 3-adrenergic receptor agonists, which aim to reduce involuntary bladder contractions and increase bladder capacity.

Tarafenacin is an emerging antimuscarinic agent with selectivity for the M3 receptor subtype, which is predominantly responsible for mediating bladder contractions. This guide evaluates the clinical performance of **Tarafenacin D-tartrate** in the context of established OAB therapies, including Solifenacin, Mirabegron, Vibegron, and Darifenacin.

Comparative Efficacy of Oral Therapies for Overactive Bladder

The following tables summarize the key efficacy and safety data from clinical trials of **Tarafenacin D-tartrate** and its comparators.

Table 1: Change in Mean Number of Micturitions per 24 Hours

Drug (Dosage)	Mean Change from Baseline	Placebo Change from Baseline	Treatment Difference vs. Placebo	Study
Tarafenacin (0.2 mg)	-1.92	-1.77	-0.15	Phase 2[1]
Tarafenacin (0.4 mg)	-2.43	-1.77	-0.66	Phase 2[1]
Solifenacin (5 mg)	-2.37	-1.59	-0.78	Phase 3[2]
Solifenacin (10 mg)	-2.81	-1.59	-1.22	Phase 1[2]
Mirabegron (50 mg)	-1.66	-1.05	-0.61	Phase 3[3]
Mirabegron (100 mg)	-1.75	-1.05	-0.70	Phase 7
Vibegron (75 mg)	-2.04	-1.30	-0.74	COURAGE Trial[4][5]
Darifenacin (7.5 mg)	Significant reduction vs. placebo	-	-	Pooled Phase 3[6][7]
Darifenacin (15 mg)	Significant reduction vs. placebo	-	-	Pooled Phase 3[6][7]

*Statistically significant difference ($p < 0.05$)

Table 2: Change in Mean Number of Urgency Episodes per 24 Hours

Drug (Dosage)	Mean Change from Baseline	Placebo Change from Baseline	Treatment Difference vs. Placebo	Study
Tarafenacin (0.2 mg)	No significant difference	-	-	Phase 2[1]
Tarafenacin (0.4 mg)	No significant difference	-	-	Phase 2[1]
Solifenacin (5 mg)	-2.84	-	Significant reduction	Phase 3[2]
Solifenacin (10 mg)	-2.90	-	Significant reduction	Phase 3[2]
Vibegron (75 mg)	-2.88	-1.93	-0.95*	COURAGE Trial[4][5]
Darifenacin (7.5 mg)	Significant reduction vs. placebo	-	-	Pooled Phase 3[6][7]
Darifenacin (15 mg)	Significant reduction vs. placebo	-	-	Pooled Phase 3[6][7]

*Statistically significant difference ($p < 0.05$)

Table 3: Change in Mean Number of Incontinence Episodes per 24 Hours

Drug (Dosage)	Mean Change from Baseline	Placebo Change from Baseline	Treatment Difference vs. Placebo	Study
Solifenacin (5 mg)	Significant reduction vs. placebo	-	-	Phase 3[2]
Solifenacin (10 mg)	Significant reduction vs. placebo	-	-	Phase 3[2]
Mirabegron (50 mg)	-1.47	-1.13	-0.34	Phase 3[3]
Mirabegron (100 mg)	-1.63	-1.13	-0.50	Phase 7
Darifenacin (7.5 mg)	-8.8 (per week)	-	Significant reduction	Pooled Phase 3[6]
Darifenacin (15 mg)	-10.6 (per week)	-	Significant reduction	Pooled Phase 3[6]

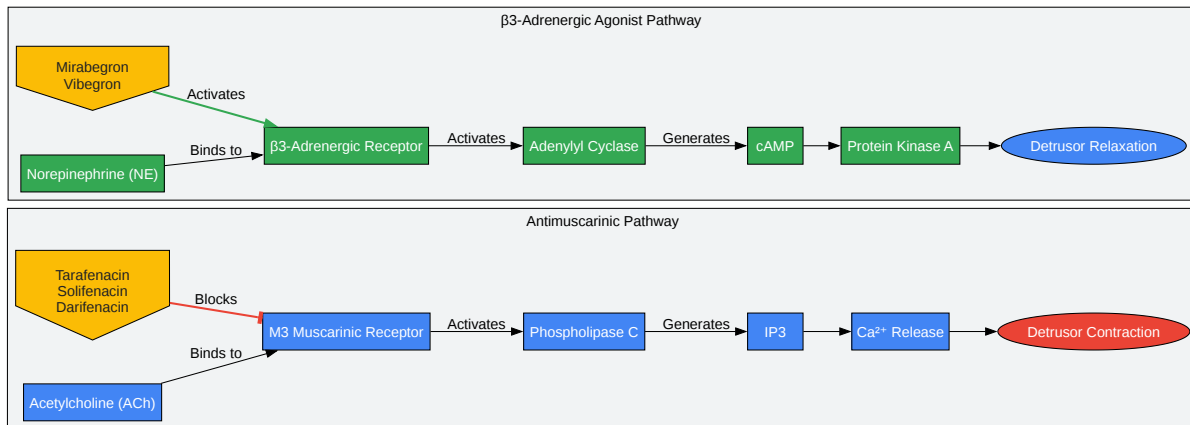
*Statistically significant difference ($p < 0.05$)

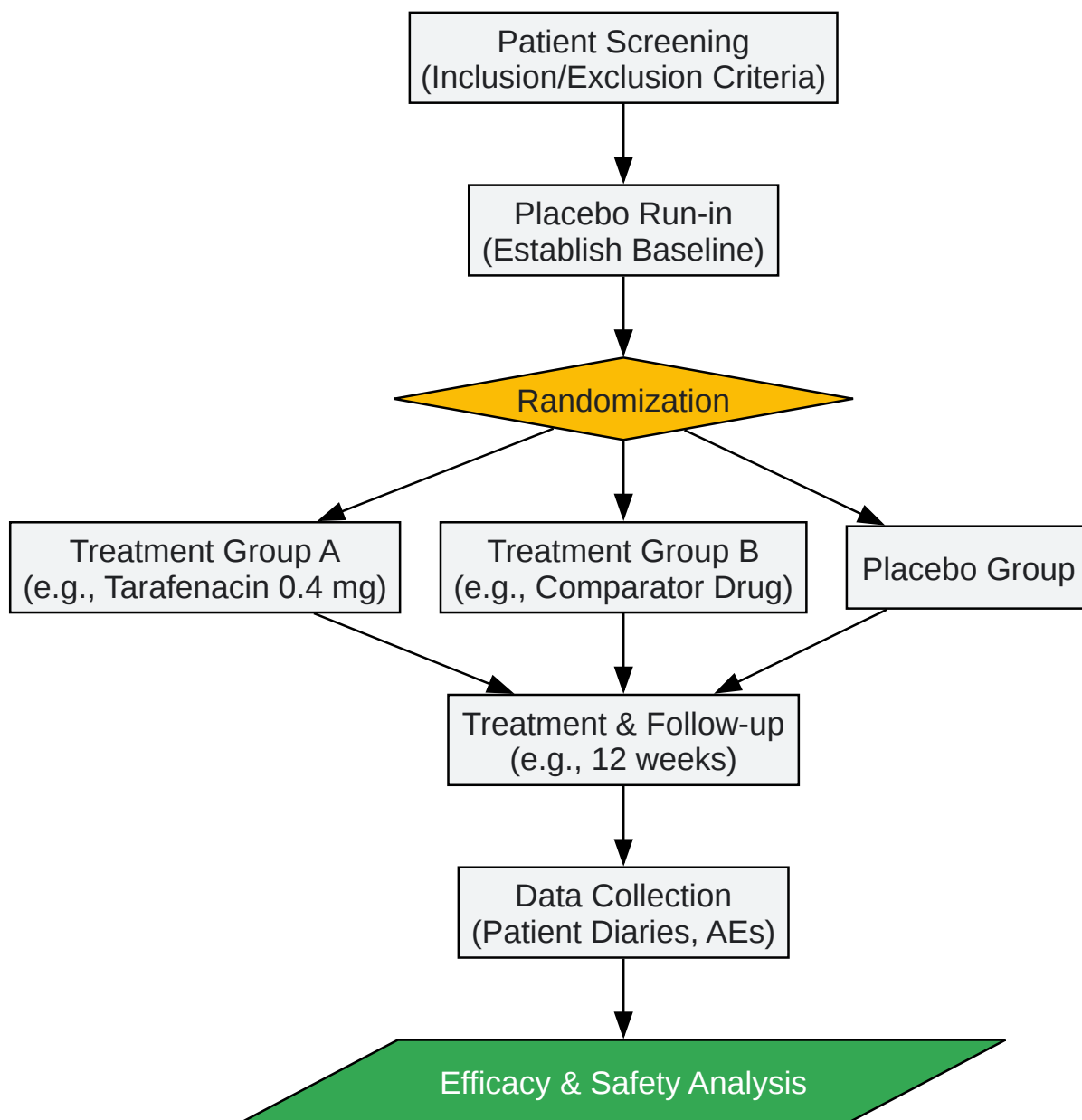
Table 4: Common Adverse Events (Incidence > Placebo)

Drug	Dry Mouth	Constipation
Tarafenacin (0.2 mg & 0.4 mg)	Most common adverse event[1]	Not significantly different from placebo[1]
Solifenacin (5 mg)	7.7%[2]	-
Solifenacin (10 mg)	23%[2]	-
Mirabegron (50 mg)	Similar to placebo[3]	-
Vibegron (75 mg)	Similar to placebo	-
Darifenacin (7.5 mg & 15 mg)	Most common adverse event[6]	Second most common adverse event[6]

Signaling Pathways and Mechanisms of Action

The pharmacological treatment of overactive bladder primarily targets the muscarinic receptors and β 3-adrenergic receptors in the bladder's detrusor muscle.





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